molecular formula C6H13NO2 B11923975 methyl (4S)-4-aminopentanoate

methyl (4S)-4-aminopentanoate

Cat. No.: B11923975
M. Wt: 131.17 g/mol
InChI Key: NHMQROWVIOFGNH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4S)-4-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of 4-aminopentanoic acid, where the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-aminopentanoic acid and methanol into the reactor, with the acid catalyst being added in a controlled manner.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (4S)-4-aminopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl (4S)-4-aminopentanoate involves its interaction with biological molecules. The ester group can be hydrolyzed by esterases to release 4-aminopentanoic acid, which can then participate in various metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

    Methyl (4R)-4-aminopentanoate: The enantiomer of methyl (4S)-4-aminopentanoate, differing in the spatial arrangement of the amino group.

    Ethyl (4S)-4-aminopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (4S)-4-aminobutanoate: A shorter chain analog with one less carbon in the backbone.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. The presence of both an amino group and an ester group allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (4S)-4-aminopentanoate

InChI

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

NHMQROWVIOFGNH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCC(=O)OC)N

Canonical SMILES

CC(CCC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.